Bis[1-(methoxymethyl)-1-methylpyrrolidin-1-ium] sulfate
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Overview
Description
Bis[1-(methoxymethyl)-1-methylpyrrolidin-1-ium] sulfate is an organic ionic compound that belongs to the class of quaternary ammonium salts It is characterized by the presence of two pyrrolidinium cations, each substituted with a methoxymethyl and a methyl group, paired with a sulfate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[1-(methoxymethyl)-1-methylpyrrolidin-1-ium] sulfate typically involves the quaternization of 1-methylpyrrolidine with methoxymethyl chloride, followed by the reaction with sulfuric acid to form the sulfate salt. The reaction conditions generally include:
Quaternization: 1-methylpyrrolidine is reacted with methoxymethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to form the quaternary ammonium salt.
Formation of Sulfate Salt: The resulting quaternary ammonium salt is then treated with sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include continuous flow processes, the use of more efficient catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Bis[1-(methoxymethyl)-1-methylpyrrolidin-1-ium] sulfate can undergo various chemical reactions, including:
Substitution Reactions: The methoxymethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the pyrrolidinium ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as halides, thiols, and amines. Reaction conditions typically involve solvents like acetonitrile or dimethylformamide and may require heating.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a halide may yield a halomethyl derivative, while oxidation could produce a corresponding N-oxide.
Scientific Research Applications
Bis[1-(methoxymethyl)-1-methylpyrrolidin-1-ium] sulfate has several scientific research applications:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound can be used in the study of ion transport and membrane permeability due to its ionic nature.
Industry: It is utilized in the formulation of ionic liquids and as an additive in electrochemical applications.
Mechanism of Action
The mechanism of action of Bis[1-(methoxymethyl)-1-methylpyrrolidin-1-ium] sulfate involves its interaction with molecular targets through ionic and covalent bonding. The sulfate anion can participate in hydrogen bonding and electrostatic interactions, while the pyrrolidinium cations can engage in hydrophobic interactions and van der Waals forces. These interactions can affect the stability, solubility, and reactivity of the compound in various environments.
Comparison with Similar Compounds
Similar Compounds
- Bis[1-(methoxymethyl)-1-methylpyrrolidinium] carbonate
- Bis[1-(methoxymethyl)-1-methylpyrrolidinium] chloride
- Bis[1-(methoxymethyl)-1-methylpyrrolidinium] bromide
Uniqueness
Bis[1-(methoxymethyl)-1-methylpyrrolidin-1-ium] sulfate is unique due to its sulfate anion, which imparts distinct solubility and reactivity characteristics compared to other similar compounds with different anions. The presence of the sulfate anion can enhance the compound’s ability to participate in hydrogen bonding and electrostatic interactions, making it particularly useful in applications requiring strong ionic interactions.
Properties
CAS No. |
820958-82-5 |
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Molecular Formula |
C14H32N2O6S |
Molecular Weight |
356.48 g/mol |
IUPAC Name |
1-(methoxymethyl)-1-methylpyrrolidin-1-ium;sulfate |
InChI |
InChI=1S/2C7H16NO.H2O4S/c2*1-8(7-9-2)5-3-4-6-8;1-5(2,3)4/h2*3-7H2,1-2H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI Key |
VSOAXVIQWSMXNM-UHFFFAOYSA-L |
Canonical SMILES |
C[N+]1(CCCC1)COC.C[N+]1(CCCC1)COC.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
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